4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid
Overview
Description
4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid is an organic compound that features both an acryloyloxy group and an oxobutanoic acid moiety.
Mechanism of Action
Target of Action
It is known that this compound is a divinyl monomer, which suggests that it may interact with various biological macromolecules, such as proteins and nucleic acids, through polymerization .
Mode of Action
The mode of action of monoacryloyloxyethyl succinate involves the polymerization of its acrylate double bond . This compound contains two double bonds that differ in reactivity. The latter can be activated by electron-donating monomers . Therefore, the polymer containing the cis-butenedioic acid double bond of this compound is controlled by the electron-donating ability of comonomers .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in reactions involving its acryloyloxy and carboxylic acid functional groups
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be confirmed through rigorous scientific investigation.
Preparation Methods
The synthesis of 4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid typically involves the reaction of hydroxyl acrylate with maleic anhydride . The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid undergoes various chemical reactions, including:
Polymerization: The acryloyloxy group is prone to polymerization, especially under UV light or in the presence of radical initiators.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the oxobutanoic acid moiety, where different functional groups can be introduced.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can be targeted under appropriate conditions.
Common reagents for these reactions include radical initiators for polymerization and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of UV-curable latex and other advanced polymers.
Materials Science: The compound’s ability to form polymers makes it valuable in developing new materials with specific properties, such as enhanced durability or specific optical characteristics.
Biological Research: While less common, the compound’s functional groups may be modified for use in biological assays or as part of drug delivery systems.
Comparison with Similar Compounds
Similar compounds to 4-(2-(Acryloyloxy)ethoxy)-4-oxobutanoic acid include other acryloyloxy-containing compounds and oxobutanoic acid derivatives. For example:
4-(2-(Acryloyloxy)ethoxy)benzoic acid: This compound also features an acryloyloxy group but with a benzoic acid moiety instead of oxobutanoic acid.
4-oxo-4-(arylamino)but-2-enoic acid: This compound has a similar oxobutanoic acid structure but with an arylamino group.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in polymer and materials science.
Properties
IUPAC Name |
4-oxo-4-(2-prop-2-enoyloxyethoxy)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-2-8(12)14-5-6-15-9(13)4-3-7(10)11/h2H,1,3-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDMJPAQQFSMMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84579-32-8 | |
Record name | Butanedioic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84579-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4044820 | |
Record name | Acryloyloxyethyl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Butanedioic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
50940-49-3 | |
Record name | Acryloyloxyethyl succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50940-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monoacryloyloxyethyl succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050940493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acryloyloxyethyl succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanedioic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOACRYLOYLOXYETHYL SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9AZV5U0FH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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